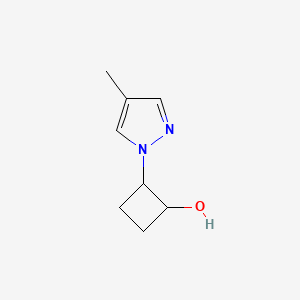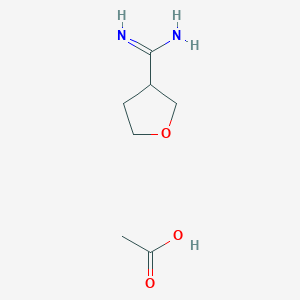![molecular formula C7H7ClN2O B1654355 1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride CAS No. 2225146-51-8](/img/structure/B1654355.png)
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a chemical compound with the CAS Number: 2225146-51-8 . It has a molecular weight of 170.6 . The IUPAC name for this compound is 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is 1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a solid . Its SMILES string, which represents the structure of the molecule, is Oc1cnc2[nH]ccc2c1 .Applications De Recherche Scientifique
Synthesis and Characterization
One study focused on synthesizing a related heterocyclic compound and characterized its reactivity, including its potential in non-linear optics, which could be relevant for "1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride" derivatives. The compound was analyzed using various spectroscopic techniques, and its stability, as well as reactivity properties, were explored through computational methods, highlighting its applicability in developing new anti-cancer drugs (Murthy et al., 2017).
Novel Synthetic Routes
Research on developing novel synthetic routes for the production of 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles has been documented, illustrating the chemical versatility and the potential for creating a wide array of derivatives for further application in medicinal chemistry (Brodrick & Wibberley, 1975).
Metal-Organic Frameworks
Another study explored the creation of metal-organic frameworks (MOFs) featuring H-bonded structures that resemble polycatenanes. This research may inform the design of new materials based on "this compound" derivatives, with potential applications in catalysis or molecular recognition (Ghosh & Bharadwaj, 2005).
Electrochromic and Ion Receptor Properties
The electrochromic and ion receptor properties of a polymer based on a pyrrole derivative were investigated, revealing strong stability and reversible redox processes. Such materials, akin to "this compound" derivatives, could find applications in metal recovery and ion sensing technologies (Mert, Demir, & Cihaner, 2013).
Alkaloid Derivatives from Natural Sources
The isolation of pyrrolidinoquinazoline alkaloids from natural sources and their characterization through X-ray diffraction and spectroscopy have been described. Such compounds offer insights into the structural diversity and biological activity of "this compound" derivatives, potentially guiding drug discovery efforts (Khan et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFUIVRTDQZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-51-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225146-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)




![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)





